molecular formula C12H23NO6 B12675597 Diethyl(2-hydroxyethyl)ammonium 2-(lactoyloxy)propionate CAS No. 85283-67-6

Diethyl(2-hydroxyethyl)ammonium 2-(lactoyloxy)propionate

Cat. No.: B12675597
CAS No.: 85283-67-6
M. Wt: 277.31 g/mol
InChI Key: TVIQMUSIBUELGG-UHFFFAOYSA-M
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Description

Diethyl(2-hydroxyethyl)ammonium 2-(lactoyloxy)propionate is an ionic compound comprising a quaternary ammonium cation and a substituted propionate anion. The cation, diethyl(2-hydroxyethyl)ammonium, features two ethyl groups and one 2-hydroxyethyl group bonded to a central nitrogen atom. The anion, 2-(lactoyloxy)propionate, is derived from propionic acid, with a lactoyloxy (esterified lactic acid) group at the α-position. This structure imparts unique solubility, reactivity, and functional properties, making it relevant in applications such as surfactants, agrochemicals, or pharmaceuticals.

Properties

CAS No.

85283-67-6

Molecular Formula

C12H23NO6

Molecular Weight

277.31 g/mol

IUPAC Name

ethyl-ethylidene-(2-hydroxyethyl)azanium;2-(2-hydroxypropanoyloxy)propanoate

InChI

InChI=1S/C6H14NO.C6H10O5/c1-3-7(4-2)5-6-8;1-3(7)6(10)11-4(2)5(8)9/h3,8H,4-6H2,1-2H3;3-4,7H,1-2H3,(H,8,9)/q+1;/p-1

InChI Key

TVIQMUSIBUELGG-UHFFFAOYSA-M

Canonical SMILES

CC[N+](=CC)CCO.CC(C(=O)OC(C)C(=O)[O-])O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation typically involves a neutralization or salt formation reaction between the amine base (diethyl(2-hydroxyethyl)amine) and the corresponding organic acid (2-(lactoyloxy)propionic acid). The process requires careful control of reaction conditions to avoid side reactions such as ester hydrolysis or amine oxidation.

Stepwise Preparation Process

Step Description Conditions Notes
1. Reactant Preparation Purification of diethyl(2-hydroxyethyl)amine and 2-(lactoyloxy)propionic acid Distillation or recrystallization Ensures high purity starting materials
2. Mixing Combine equimolar amounts of amine and acid in a suitable solvent (e.g., ethanol, water) Ambient to mild heating (25–60°C) Solvent choice affects solubility and reaction rate
3. Reaction Stirring the mixture to allow salt formation 1–4 hours, under inert atmosphere if needed Prevents oxidation and moisture interference
4. Isolation Removal of solvent by evaporation or crystallization of product Vacuum drying or cooling Yields solid or viscous liquid product
5. Purification Optional recrystallization or washing Solvent-dependent Enhances purity and removes unreacted materials

Catalysts and Additives

No strong catalysts are generally required for the salt formation; however, mild acid or base catalysts can be used to optimize reaction kinetics. The presence of water must be controlled to prevent hydrolysis of the lactoyloxy group.

Alternative Synthetic Routes

  • Direct Esterification: In some cases, the compound can be synthesized by esterifying diethyl(2-hydroxyethyl)amine with lactic acid derivatives under dehydrating conditions.
  • Ion Exchange Methods: Using ion exchange resins to facilitate the formation of the ammonium salt from precursor solutions.

Detailed Research Findings

Reaction Optimization

  • Temperature: Maintaining 40–60°C improves reaction rate without degrading sensitive groups.
  • Solvent Effects: Polar protic solvents like ethanol or water facilitate salt formation; however, excessive water can hydrolyze the ester.
  • Molar Ratios: Equimolar ratios of amine to acid yield the highest purity salt; excess amine or acid leads to impurities.

Characterization Data

  • NMR Spectroscopy: Confirms the presence of hydroxyethyl and lactoyloxy groups.
  • IR Spectroscopy: Characteristic peaks for -OH (~3380 cm⁻¹), ester C=O (~1720 cm⁻¹), and ammonium groups.
  • Melting Point: Dependent on purity; typically in the range of 50–70°C for the pure salt.

Comparative Table of Preparation Parameters

Parameter Typical Range/Value Effect on Product
Temperature 25–60°C Higher temp increases rate but risks degradation
Solvent Ethanol, water, or mixtures Solubility and reaction kinetics
Reaction Time 1–4 hours Longer time improves conversion
Molar Ratio (Amine:Acid) 1:1 Stoichiometric balance for purity
Atmosphere Ambient or inert (N₂) Inert atmosphere prevents oxidation
Purification Method Recrystallization, drying Enhances purity and stability

Summary of Key Patents and Literature

  • A notable patent (CN102276645B) describes preparation methods for related diethyl hydroxyethyl ammonium phosphonate compounds, emphasizing controlled reaction conditions and purification steps to achieve high purity and yield.
  • Other literature sources confirm the importance of solvent choice and temperature control to prevent side reactions and maintain the integrity of the lactoyloxy group.

Chemical Reactions Analysis

Types of Reactions

Diethyl(2-hydroxyethyl)ammonium 2-(lactoyloxy)propionate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions include various oxides, reduced amines, and substituted ammonium compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Diethyl(2-hydroxyethyl)ammonium 2-(lactoyloxy)propionate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Diethyl(2-hydroxyethyl)ammonium 2-(lactoyloxy)propionate involves its interaction with specific molecular targets and pathways. The compound can interact with cellular membranes, proteins, and enzymes, leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate cellular processes through its unique chemical structure .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

a. Bis(2-hydroxyethyl)ammonium 2-(4-chloro-2-methylphenoxy)propionate ()
  • Cation : Bis(2-hydroxyethyl)ammonium (two hydroxyethyl groups on nitrogen).
  • Anion: 2-(4-chloro-2-methylphenoxy)propionate (phenolic substituent).
  • Key Differences :
    • The target compound’s cation has diethyl and hydroxyethyl groups, offering lower polarity compared to the bis-hydroxyethyl structure in this analogue.
    • The anion’s lactoyloxy group (esterified lactic acid) contrasts with the chlorinated aromatic substituent here, affecting biodegradability and biological activity .
b. 2-Hydroxytriethylammonium Formate ()
  • Cation : 2-Hydroxytriethylammonium (three ethyl groups and a hydroxyl group).
  • Anion : Formate (simpler carboxylate).
  • Key Differences :
    • The target compound’s anion is more complex (branched propionate derivative), likely enhancing stability in hydrophobic environments.
    • The hydroxyl group in this analogue’s cation may improve water solubility compared to the target’s diethyl substituents .
c. Diethyl(2-hydroxyethyl)methylammonium Bromide ()
  • Cation : Diethyl(2-hydroxyethyl)methylammonium (additional methyl group).
  • Counterion : Bromide (simple halide).
  • Key Differences :
    • The bromide anion lacks the functional versatility of the lactoyloxypropionate group, limiting applications in catalysis or controlled-release systems .

Functional Analogues

a. Ethyl 2-(Methylthio)propionate ()
  • Structure : Neutral ester with a methylthio group.
  • Applications : Food additive (flavoring agent).
  • Contrast : The ionic nature of the target compound enhances solubility in polar solvents, while the methylthio group here provides sulfur-based reactivity (e.g., antioxidant properties) .
b. Diethyl Benzylmalonate ()
  • Structure : Diethyl ester of benzylmalonic acid.
  • Applications : Intermediate in organic synthesis.
  • Contrast : The target’s ammonium cation enables ionic interactions (e.g., surfactant behavior), unlike the neutral diester structure here .

Biological Activity

Diethyl(2-hydroxyethyl)ammonium 2-(lactoyloxy)propionate is a quaternary ammonium compound with significant potential in biological applications. Its unique structure, characterized by a diethylamino group and a lactoyloxypropionate moiety, contributes to its amphiphilic properties, allowing it to interact effectively with both hydrophilic and hydrophobic environments. This article provides a comprehensive overview of the biological activities associated with this compound, including its antimicrobial properties, mechanisms of action, and potential applications in various fields.

  • Molecular Formula: C12H25NO6
  • Molecular Weight: 279.33 g/mol

The compound's amphiphilic nature enables it to modulate membrane fluidity and permeability, making it a candidate for drug delivery systems and other therapeutic applications.

Antimicrobial Activity

Preliminary studies have indicated that this compound exhibits notable antimicrobial and antifungal properties. It has shown effectiveness against various bacterial strains, including multi-drug resistant organisms such as MRSA (Methicillin-resistant Staphylococcus aureus). The compound's mechanism of action likely involves disruption of bacterial cell membranes, leading to increased permeability and subsequent cell death.

Table 1: Antimicrobial Efficacy

Microorganism Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

The biological activity of this compound can be attributed to several mechanisms:

  • Membrane Disruption: The compound interacts with lipid bilayers, altering membrane integrity and leading to leakage of cellular contents.
  • Cell Signaling Modulation: It may influence cellular signaling pathways by interacting with membrane proteins, affecting processes such as apoptosis and immune response.
  • Biofilm Inhibition: Studies suggest that this compound can inhibit biofilm formation in pathogenic bacteria, which is crucial for their virulence.

Case Studies

  • Study on Antimicrobial Properties:
    A recent study evaluated the effectiveness of this compound against various pathogens. Results showed significant inhibition of growth in both planktonic and biofilm states, highlighting its potential for treating infections caused by biofilm-forming bacteria.
  • Drug Delivery Applications:
    Research has explored the use of this compound in drug delivery systems. Its ability to enhance membrane permeability has been leveraged to improve the absorption of poorly soluble drugs, demonstrating its versatility in pharmaceutical formulations.

Potential Applications

This compound has several promising applications:

  • Pharmaceuticals: As an antimicrobial agent in topical formulations.
  • Biotechnology: In drug delivery systems due to its ability to modulate cell membrane properties.
  • Agriculture: Potential use as a biopesticide due to its antimicrobial properties against plant pathogens.

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed to prepare diethyl(2-hydroxyethyl)ammonium 2-(lactoyloxy)propionate, and how are intermediates characterized?

  • Answer : The compound is synthesized via nucleophilic substitution or esterification reactions. For example, diethyl(2-hydroxyethyl)amine derivatives (e.g., , compound C.A.S. #100–37–8) can react with lactoyloxypropionic acid under acidic or catalytic conditions. Intermediates like diethyl(2-hydroxyethyl)methylammonium bromide ( ) are characterized using 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and mass spectrometry (ESI–MS) to confirm structural integrity . Purity is assessed via column chromatography (silica gel, eluent optimization) as described in phosphonate ester syntheses ( ).

Q. How is the stability of diethyl(2-hydroxyethyl)ammonium ionic liquids assessed under varying experimental conditions?

  • Answer : Stability studies involve thermogravimetric analysis (TGA) and dynamic viscosity measurements at controlled temperatures (293.15–323.15 K) and pressures (0.1 MPa). For analogous bis(2-hydroxyethyl)ammonium propionate ionic liquids, density and viscosity trends correlate with solvent polarity and hydrogen-bonding interactions ( ). Long-term stability is tested via accelerated degradation studies (e.g., exposure to light, humidity) with HPLC monitoring .

Q. What spectroscopic techniques are critical for confirming the structure of diethyl(2-hydroxyethyl)ammonium derivatives?

  • Answer : 1H NMR^1 \text{H NMR} (400 MHz, CDCl3_3) identifies proton environments (e.g., ethyl groups at δ 1.29 ppm, hydroxyethyl protons at δ 3.64 ppm). 31P NMR^{31} \text{P NMR} is used if phosphonate intermediates are involved ( ). IR spectroscopy verifies functional groups (e.g., ester C=O at ~1740 cm1^{-1}), while ESI–MS confirms molecular ion peaks (e.g., [M+H]+^+ at m/z 316 for phosphonates) .

Advanced Research Questions

Q. How do solvent interactions influence the physicochemical properties of diethyl(2-hydroxyethyl)ammonium ionic liquids in binary mixtures?

  • Answer : In blends with alcohols (methanol, ethanol), hydrogen-bonding networks alter density and viscosity. For bis(2-hydroxyethyl)ammonium propionate, increasing alcohol chain length reduces polarity, lowering viscosity ( ). Molecular dynamics simulations can model solvent-cation/anion interactions, with radial distribution functions (RDFs) identifying preferential solvation .

Q. What mechanisms underlie the biocidal activity of diethyl(2-hydroxyethyl)ammonium propionate derivatives, and how are structure-activity relationships (SARs) analyzed?

  • Answer : The compound’s quaternary ammonium group disrupts microbial membranes via electrostatic interactions. SAR studies compare analogs (e.g., N,N-didecyl-N-(2-hydroxyethyl)-N-methylammonium propionate in ) by varying alkyl chain length and substituents. Minimum inhibitory concentration (MIC) assays and time-kill kinetics quantify efficacy against Gram-positive/negative bacteria .

Q. How are computational methods applied to predict the reactivity and degradation pathways of diethyl(2-hydroxyethyl)ammonium derivatives?

  • Answer : Density functional theory (DFT) calculates bond dissociation energies (BDEs) for hydrolytically labile groups (e.g., ester linkages). Molecular orbital analysis (HOMO-LUMO gaps) predicts susceptibility to oxidative degradation. For example, lactoyloxypropionate ester cleavage is modeled via nucleophilic attack by hydroxide ions in aqueous environments .

Q. What experimental strategies resolve contradictions in reported physicochemical data (e.g., density, solubility) for diethyl(2-hydroxyethyl)ammonium ionic liquids?

  • Answer : Discrepancies arise from impurities or measurement techniques. Standardized protocols (e.g., ASTM D4052 for density, Karl Fischer titration for water content) minimize variability. For bis(2-hydroxyethyl)ammonium propionate, reproducibility is ensured by calibrating viscometers and using ultra-dry solvents ( ). Meta-analyses compare datasets across studies to identify outliers .

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